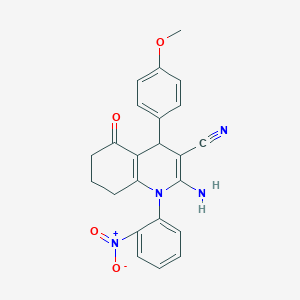![molecular formula C20H19NO3S B387952 [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B387952.png)
[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate is an organic compound that features a morpholine ring, a carbothioyl group, and a phenylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate typically involves the reaction of 2-(morpholine-4-carbothioyl)phenylamine with cinnamic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its morpholine ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active sites, while the phenylprop-2-enoate moiety can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate: Unique due to its combination of morpholine and phenylprop-2-enoate moieties.
[2-(Piperidine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate: Similar structure but with a piperidine ring instead of morpholine.
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring enhances its solubility and bioavailability, while the phenylprop-2-enoate moiety provides a versatile platform for further chemical modifications.
Eigenschaften
Molekularformel |
C20H19NO3S |
|---|---|
Molekulargewicht |
353.4g/mol |
IUPAC-Name |
[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H19NO3S/c22-19(11-10-16-6-2-1-3-7-16)24-18-9-5-4-8-17(18)20(25)21-12-14-23-15-13-21/h1-11H,12-15H2/b11-10+ |
InChI-Schlüssel |
TZNZOCSUHANAKY-ZHACJKMWSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
Isomerische SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
Löslichkeit |
18.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylbenzamide (non-preferred name)](/img/structure/B387869.png)
![4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[3,5-diiodo-2-(prop-2-yn-1-yloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B387871.png)

![N'-{4-chloro-3-nitrobenzylidene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B387875.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B387878.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B387879.png)
![N'-[2-(allyloxy)-3,5-dibromobenzylidene]-4-amino-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387880.png)
![5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387882.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387883.png)
![2,4,6-Tris[2-(trifluoromethyl)benzimidazolyl]-1,3,5-triazine](/img/structure/B387886.png)

![N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE](/img/structure/B387889.png)
![N-(4-fluorophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387890.png)

